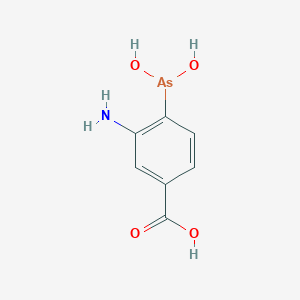![molecular formula C30H50O4 B14723590 Dinonyl 2-[(2-methylphenyl)methyl]butanedioate CAS No. 5859-37-0](/img/structure/B14723590.png)
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C30H50O4. It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate typically involves esterification reactions. One common method is the reaction between 2-[(2-methylphenyl)methyl]butanedioic acid and nonanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The aromatic ring may also participate in π-π interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate: Unique due to its specific ester and aromatic structure.
Dinonyl 2-[(2-ethylphenyl)methyl]butanedioate: Similar structure but with an ethyl group instead of a methyl group.
Dinonyl 2-[(2-propylphenyl)methyl]butanedioate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of ester and aromatic groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
5859-37-0 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
dinonyl 2-[(2-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C30H50O4/c1-4-6-8-10-12-14-18-22-33-29(31)25-28(24-27-21-17-16-20-26(27)3)30(32)34-23-19-15-13-11-9-7-5-2/h16-17,20-21,28H,4-15,18-19,22-25H2,1-3H3 |
InChI Key |
AZYNLGZUAXFDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(CC1=CC=CC=C1C)C(=O)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


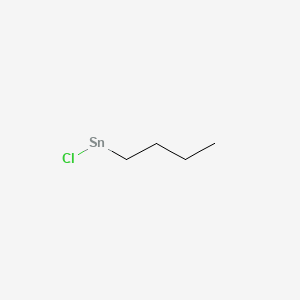
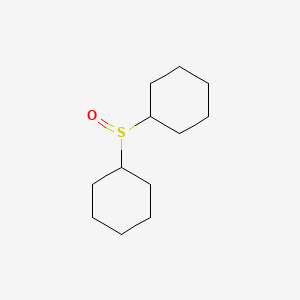
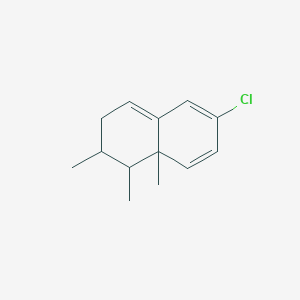
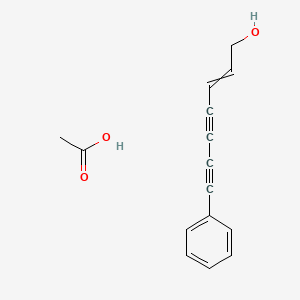
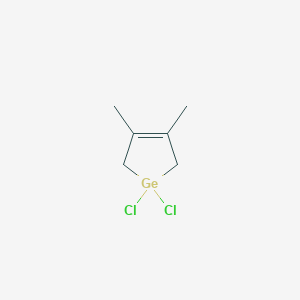
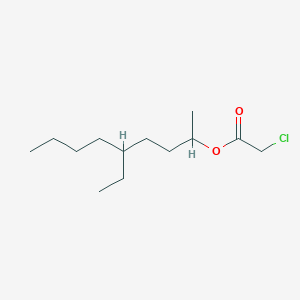
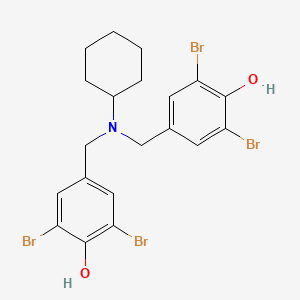
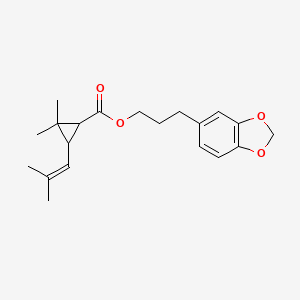
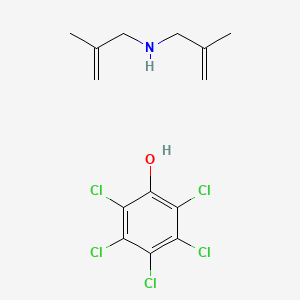
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
